REACTION_CXSMILES
|
B.C1COCC1.[Cl:7][C:8]1[S:12][CH:11]=[C:10]([C:13]#[N:14])[CH:9]=1.Cl.O.CO>C1COCC1>[ClH:7].[Cl:7][C:8]1[S:12][CH:11]=[C:10]([CH2:13][NH2:14])[CH:9]=1 |f:0.1,4.5,7.8|
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
11.8 mL
|
Type
|
reactant
|
Smiles
|
B.C1CCOC1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CS1)C#N
|
Name
|
|
Quantity
|
11.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
114 mL
|
Type
|
reactant
|
Smiles
|
O.CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 4 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Removal of the volatiles
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC1=CC(=CS1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 312.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |